molecular formula C12H15ClO2 B1451743 1-Chloro-3-(4-isopropylphenoxy)propan-2-one CAS No. 1176654-33-3

1-Chloro-3-(4-isopropylphenoxy)propan-2-one

Cat. No.: B1451743
CAS No.: 1176654-33-3
M. Wt: 226.7 g/mol
InChI Key: DVYLDUPFPSUFIY-UHFFFAOYSA-N
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Description

1-Chloro-3-(4-isopropylphenoxy)propan-2-one is an organic compound with the molecular formula C12H15ClO2. It is a chlorinated derivative of propanone, featuring a phenoxy group substituted with an isopropyl group. This compound is of interest in various fields of chemical research and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-3-(4-isopropylphenoxy)propan-2-one can be synthesized through several methods. One common synthetic route involves the reaction of 4-isopropylphenol with epichlorohydrin in the presence of a base, followed by the addition of hydrochloric acid to form the chlorinated product. The reaction conditions typically include:

    Temperature: 50-70°C

    Solvent: Organic solvents such as dichloromethane or toluene

    Catalyst: Base such as sodium hydroxide or potassium carbonate

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-(4-isopropylphenoxy)propan-2-one undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents like ethanol or dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Nucleophilic substitution: Formation of substituted phenoxypropanones.

    Oxidation: Formation of phenoxyacetic acids or phenoxypropanones.

    Reduction: Formation of phenoxypropanols or phenoxypropanes.

Scientific Research Applications

1-Chloro-3-(4-isopropylphenoxy)propan-2-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-chloro-3-(4-isopropylphenoxy)propan-2-one involves its interaction with molecular targets through its reactive chlorine atom and phenoxy group. These interactions can lead to the formation of covalent bonds with nucleophilic sites in biological molecules, potentially affecting cellular pathways and functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-3-phenylpropan-2-one: Similar structure but with a phenyl group instead of an isopropylphenoxy group.

    1-Chloro-3-(4-methoxyphenoxy)propan-2-one: Similar structure but with a methoxy group instead of an isopropyl group.

    1-Chloro-3-(4-tert-butylphenoxy)propan-2-one: Similar structure but with a tert-butyl group instead of an isopropyl group.

Uniqueness

1-Chloro-3-(4-isopropylphenoxy)propan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the isopropyl group enhances its hydrophobicity and may influence its reactivity and interaction with biological targets compared to other similar compounds.

Properties

IUPAC Name

1-chloro-3-(4-propan-2-ylphenoxy)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO2/c1-9(2)10-3-5-12(6-4-10)15-8-11(14)7-13/h3-6,9H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVYLDUPFPSUFIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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